2-[(2,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid
Overview
Description
“2-[(2,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid”, also known as DCCA, is an organic compound that belongs to the class of anilides . These are organic heterocyclic compounds derived from oxoacids by replacing an OH group by the NHPh group or derivative formed by ring substitution . This compound has been studied for its potential applications in various fields, including medicine, agriculture, and industry.
Molecular Structure Analysis
The molecular formula of “2-[(2,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid” is C11H9F2NO3 . The InChI code is 1S/C11H9F2NO3/c12-5-1-2-8(13)9(3-5)14-10(15)6-4-7(6)11(16)17/h1-3,6-7H,4H2,(H,14,15)(H,16,17) .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 241.19 . It has a density of 1.6±0.1 g/cm3, a boiling point of 458.0±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . The enthalpy of vaporization is 75.7±3.0 kJ/mol, and the flash point is 230.8±28.7 °C . The compound has a molar refractivity of 53.7±0.3 cm3, a polar surface area of 66 Å2, and a molar volume of 152.5±3.0 cm3 .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound could potentially be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The process is known for its mild and functional group tolerant reaction conditions, and the organoboron reagents used are relatively stable, readily prepared, and generally environmentally benign .
Direct Catalytic Amidations
The compound could be used in direct catalytic amidations from carboxylic acid and ester derivatives. This process is more atom economic, safe, and practical for diversified applications (e.g., organic, medicinal and peptide chemistries, material and polymer purposes, etc.), in accordance with green chemistry principles .
Material Science Research
Given its unique structure, this compound could be used in material science research. Its properties could be explored for the development of new materials with specific characteristics .
Chemical Synthesis
This compound could be used as a building block in chemical synthesis, contributing to the development of new molecules for various applications .
Mechanism of Action
Target of Action
The primary target of the compound 2-[(2,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid is Beta-lactamase . Beta-lactamase is an enzyme produced by certain bacteria that provides resistance to beta-lactam antibiotics like penicillins, cephamycins, and carbapenems (ertapenem).
Mode of Action
It is known that it interacts with its target, beta-lactamase, in a way that could potentially inhibit the enzyme’s activity . This inhibition could prevent the bacteria from breaking down antibiotics, thereby enhancing the effectiveness of the antibiotics.
Safety and Hazards
The compound is classified under GHS07 and has a signal word of "Warning" . The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 .
properties
IUPAC Name |
2-[(2,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO3/c12-5-1-2-8(13)9(3-5)14-10(15)6-4-7(6)11(16)17/h1-3,6-7H,4H2,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWGHTBKFVANGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NC2=C(C=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301165268 | |
Record name | 2-[[(2,5-Difluorophenyl)amino]carbonyl]cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301165268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid | |
CAS RN |
866150-60-9 | |
Record name | 2-[[(2,5-Difluorophenyl)amino]carbonyl]cyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866150-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(2,5-Difluorophenyl)amino]carbonyl]cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301165268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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